molecular formula C28H46I2N2 B5163972 1,1'-dinonyl-4,4'-bipyridinium diiodide

1,1'-dinonyl-4,4'-bipyridinium diiodide

Cat. No.: B5163972
M. Wt: 664.5 g/mol
InChI Key: FRYZNSMZVATEMJ-UHFFFAOYSA-L
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Description

1,1'-Dinonyl-4,4'-bipyridinium diiodide is a viologen-based cationic amphiphile of significant interest in biomedical and materials chemistry research. A closely related dibromide analog has been synthesized and shown potent, broad-spectrum anticancer activity in vitro, with cytotoxicity in the low-micromolar range against human cancer cell lines, including cisplatin-resistant A549 cells . The compound's mechanism of action is attributed to its ability to disrupt cell membranes, leading to apoptosis and arrest of the cell cycle at the G2/M phase . This membrane-damaging effect offers a potential strategy to overcome drug resistance mechanisms. As a viologen derivative, this dinonyl compound also serves as a valuable organic semiconductor building block for developing pressure-sensitive electronic devices and transistors, where its electrical transport properties can be modulated by external pressure . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N2.2HI/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2;;/h17-20,23-26H,3-16,21-22H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYZNSMZVATEMJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Effects

Viologens differ primarily in their N-alkyl substituents and counterions, which dictate their physicochemical properties:

Compound Name Substituents Counterion Key Structural Features
1,1'-Dimethyl-4,4'-bipyridinium (Paraquat) Methyl (C₁) Cl⁻, Br⁻ Small substituents; high solubility in water
1,1'-Dibutyl-4,4'-bipyridinium diiodide Butyl (C₄) I⁻ Intermediate hydrophobicity; crystallizes in layered structures
1,1'-Dioctyl-4,4'-bipyridinium dibromide (OV) Octyl (C₈) Br⁻ Enhanced hydrophobicity; used in electrochromic films
1,1'-Dinonyl-4,4'-bipyridinium diiodide Nonyl (C₉) I⁻ High hydrophobicity; potential for micelle formation
1,1'-Dihexadecyl-4,4'-bipyridinium dibromide (HV) Hexadecyl (C₁₆) Br⁻ Extreme hydrophobicity; forms Langmuir-Blodgett films

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., nonyl vs. methyl) reduce water solubility but improve compatibility with organic solvents and polymers. This is critical for applications like flexible electrochromic displays .
  • Counterion Effects : Diiodides exhibit larger ionic radii compared to dibromides, affecting crystal packing and conductivity. For example, 1,1'-dimethyl-4,4'-bipyridinium bis(triiodide) forms planar sheets via weak C–H⋯I interactions , whereas dibromides favor tighter lattices.
Electrochemical Properties

Viologens undergo two reversible one-electron reductions:

Dication (V²⁺) → Radical cation (V⁺•)

Radical cation (V⁺•) → Neutral species (V⁰)

Reduction potentials (E₁/₂) are influenced by substituent electron-donating/withdrawing effects:

Compound E₁/₂ (V vs. SCE) Notes
1,1'-Dimethyl-4,4'-bipyridinium -0.45 Standard paraquat; used as herbicide
1,1'-Dibenzyl-4,4'-bipyridinium -0.38 Aromatic substituents stabilize V⁺•
1,1'-Dinonyl-4,4'-bipyridinium ~-0.50 (est.) Long alkyl chains slightly shift E₁/₂ due to inductive effects
1,1'-Dihexadecyl-4,4'-bipyridinium -0.52 Extreme chain length slows electron transfer

Insights :

  • Nonyl substituents induce minor negative shifts in E₁/₂ compared to methyl analogs, likely due to weak electron-donating effects of alkyl groups.
  • Bulky chains (e.g., hexadecyl) impede redox kinetics, reducing electrochromic switching speeds .

Q & A

Q. What are the optimal synthetic conditions for 1,1'-dinonyl-4,4'-bipyridinium diiodide to ensure high yield and purity?

  • Methodological Answer : The compound is synthesized via N-alkylation of 4,4'-bipyridine with 1,9-dibromononane in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (70–90°C) for 12–24 hours. Key steps include:
  • Stoichiometric control : A 2:1 molar ratio of 4,4'-bipyridine to dibromononane ensures complete quaternization .
  • Anion exchange : Post-alkylation, iodide anions replace bromide via metathesis (e.g., using KI in acetone) .
  • Purification : Recrystallization from acetone/ethanol mixtures or column chromatography (silica gel, eluent: MeOH/CHCl₃) removes unreacted precursors .
  • Yield optimization : Yields >80% are achievable under inert atmospheres (N₂/Ar) to prevent oxidative side reactions .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR spectroscopy : ¹H/¹³C NMR confirms alkyl chain integration (δ ~0.8–1.5 ppm for -CH₂- groups) and bipyridinium aromatic protons (δ ~8.5–9.5 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode detects the [M-I]⁺ ion (e.g., m/z 541 for C₂₈H₄₄N₂⁺), while HRMS validates the molecular formula .
  • X-ray crystallography : Single-crystal analysis reveals cation-anion packing and bond lengths (e.g., N–C distances ~1.48 Å, consistent with viologen derivatives) .
  • Elemental analysis : Matches calculated C, H, N, and I percentages (±0.3%) .

Q. How does the alkyl chain length (nonyl vs. shorter chains) influence the compound’s electrochemical behavior?

  • Methodological Answer : Longer alkyl chains (e.g., nonyl) enhance hydrophobicity , shifting redox potentials and stabilizing radical intermediates:
  • Cyclic voltammetry (CV) : Compare E₁/₂ values in aqueous vs. non-aqueous electrolytes. For example, in 0.1 M KCl, the reduction potential (E⁰') shifts cathodically by ~50 mV per additional CH₂ group due to decreased solvation .
  • Spectroelectrochemistry : Monitor UV-vis absorption at 390–600 nm during reduction to track radical cation (V⁺•) formation and dimerization kinetics .

Advanced Research Questions

Q. How can mechanistic discrepancies in the electrochemical reduction of this compound be resolved?

  • Methodological Answer : Conflicting reports on one-electron vs. two-electron pathways require:
  • Controlled potential electrolysis (CPE) : Quantify charge transfer (n = ~1.0 for V²⁺ → V⁺•) and analyze products via HPLC or EPR spectroscopy .
  • Digital simulation of CV data : Fit experimental CVs to models (e.g., EC mechanism for follow-up dimerization) using software like DigiElch .
  • In-situ Raman spectroscopy : Detect intermediate species (e.g., V⁺• at 1620 cm⁻¹) to clarify redox steps .

Q. What strategies improve the compound’s efficacy in supramolecular host-guest systems (e.g., catenanes or rotaxanes)?

  • Methodological Answer : Enhance binding via:
  • Host design : Use π-electron-deficient macrocycles (e.g., cucurbit[7]uril) complementary to the bipyridinium core. Monitor association constants (Kₐ) via ITC or NMR titration .
  • Solvent tuning : Aqueous media with high ionic strength (e.g., 0.1 M Na₂SO₄) minimize electrostatic repulsion between cationic hosts and guests .
  • Co-encapsulation : Introduce secondary guests (e.g., adamantane derivatives) to stabilize ternary complexes, characterized by XRD or AFM .

Q. How do structural modifications (e.g., iodide vs. other counterions) affect photophysical properties?

  • Methodological Answer : Counterion exchange alters aggregation and charge-transfer dynamics:
  • Anion metathesis : Replace I⁻ with PF₆⁻ or BArF⁻ via ion-exchange resins. Characterize via FTIR (e.g., ν(I⁻) at 112 cm⁻¹ vs. ν(PF₆⁻) at 740 cm⁻¹) .
  • Time-resolved fluorescence : Compare lifetimes (τ) in acetonitrile (τ ~2 ns for I⁻ vs. τ ~5 ns for PF₆⁻) to assess counterion-mediated quenching .
  • DFT calculations : Model HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G* basis sets to predict absorption maxima .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Methodological Answer : Discrepancies arise from varying purity levels and solvent pre-treatment:
  • Gravimetric analysis : Measure solubility (mg/mL) after recrystallization (≥98% purity) in degassed DMF, DMSO, or H₂O .
  • Dynamic light scattering (DLS) : Detect aggregates in aqueous solutions (hydrodynamic radius >100 nm indicates poor solubility) .
  • Standardized protocols : Use fixed temperatures (25±0.1°C) and argon-sparged solvents to ensure reproducibility .

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